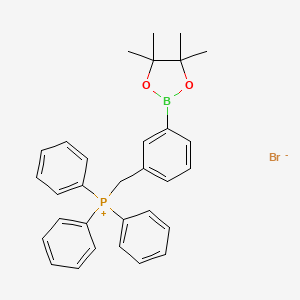

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide

Vue d'ensemble

Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide” is a boronated phosphonium salt and a useful building block . It is not intended for human or veterinary use and is for research use only .

Molecular Structure Analysis

The molecular formula of this compound is C31H33BBrO2P . The InChI string and Canonical SMILES are as follows :Physical And Chemical Properties Analysis

The molecular weight of this compound is 559.3 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass is 558.14946 g/mol .Applications De Recherche Scientifique

Lipogenic Inhibitors Development

Research led by Das et al. (2011) focused on the synthesis of boron-containing stilbene derivatives using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide. These compounds, notably BF102 and BF175, demonstrated inhibitory effects on lipogenesis in mammalian hepatocytes and suppressed cholesterol biosynthesis by targeting the HMG-CoA reductase gene expression. The compound BF102, in particular, showed potential as a lipid-lowering drug candidate without significant toxicity in mice, highlighting its potential in therapeutic applications Das et al., 2011.

Synthesis of Boron-Capped Polyenes

Another study by Das et al. (2015) explored the synthesis of pinacolylboronate-substituted stilbenes and their application in creating boron-capped polyenes. The methodology developed offers a pathway to synthesize boron-containing resveratrol analogs and conjugated polyene materials potentially useful in LCD technology and as therapeutics for neurodegenerative diseases. This work underscores the compound's utility in synthesizing novel materials with significant applications in electronics and medicine Das et al., 2015.

Antimitotic Agent Analogues Synthesis

In a related domain, Das et al. (2009) synthesized boron-containing combretastatin analogues using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide. These derivatives were designed to act as modulators of TGF-beta signaling pathways, representing a novel approach to evaluating biological activity in the context of antimitotic agents. This research highlights the compound's relevance in the synthesis of potential cancer therapeutics Das et al., 2009.

Phosphonium Salts in Photovoltaic Applications

Boon et al. (2012) synthesized a regioregular α-bromo-ω-carboxystyryl poly(3-hexylthiophene) (P3HT-COOH) by a Wittig reaction involving [(4-carboxyphenyl)methyl]triphenylphosphonium bromide. This functionalized polymer was used to improve the miscibility between poly(3-hexylthiophene) and TiO2 nanoparticles for photovoltaic applications, demonstrating the potential of phosphonium salts in enhancing the efficiency of solar energy devices Boon et al., 2012.

Propriétés

IUPAC Name |

triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33BO2P.BrH/c1-30(2)31(3,4)34-32(33-30)26-16-14-15-25(23-26)24-35(27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29;/h5-23H,24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHKHKMCCPFPNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33BBrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)

![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)